N-(2,4-dimethylphenyl)acridin-9-amine
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Overview
Description
N-(2,4-dimethylphenyl)acridin-9-amine is a compound belonging to the acridine family, characterized by its aromatic structure and nitrogen-containing heterocycle Acridine derivatives are known for their diverse applications in various fields, including medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)acridin-9-amine typically involves the reaction of acridine with 2,4-dimethylaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum, resulting in the formation of reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace hydrogen atoms on the acridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions include acridone derivatives, reduced acridine derivatives, and various substituted acridine compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Acts as a fluorescent probe for studying biological molecules and cellular processes.
Industry: Utilized in the development of dyes and pigments due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)acridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its use as a mutagen and antiseptic.
Proflavine: An acridine derivative used as a disinfectant and in the treatment of wounds.
Uniqueness
N-(2,4-dimethylphenyl)acridin-9-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced fluorescence and potential anticancer activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18N2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2/c1-14-11-12-18(15(2)13-14)23-21-16-7-3-5-9-19(16)22-20-10-6-4-8-17(20)21/h3-13H,1-2H3,(H,22,23) |
InChI Key |
IEVGATZJBLRGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Origin of Product |
United States |
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